molecular formula C72H61P4Rh- B056813 Hydridotetrakis(triphenylphosphine)rhodium(I) CAS No. 18284-36-1

Hydridotetrakis(triphenylphosphine)rhodium(I)

Cat. No.: B056813
CAS No.: 18284-36-1
M. Wt: 1153.1 g/mol
InChI Key: PIMKISHNFGFICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula HRh[P(C₆H₅)₃]₄. This compound consists of a rhodium(I) center complexed with four triphenylphosphine ligands and one hydride. It is known for its idealized C₃v symmetry and is widely used as a homogeneous catalyst in hydrogenation and related reactions .

Mechanism of Action

Preparation Methods

Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of a base, hydrogen gas, and additional triphenylphosphine. The reaction is as follows :

[ \text{RhCl(PPh₃)₃} + \text{H₂} + \text{KOH} + \text{PPh₃} \rightarrow \text{RhH(PPh₃)₄} + \text{H₂O} + \text{KCl} ]

This method involves the conversion of Wilkinson’s catalyst to Hydridotetrakis(triphenylphosphine)rhodium(I) under specific reaction conditions.

Chemical Reactions Analysis

Hydridotetrakis(triphenylphosphine)rhodium(I) primarily undergoes hydrogenation reactions. It acts as a catalyst in the hydrogenation of alkenes and hydrosilylation of alkynes . The compound facilitates the addition of hydrogen to unsaturated organic compounds, converting them into saturated ones. Common reagents used in these reactions include hydrogen gas and various alkenes or alkynes. The major products formed are the corresponding saturated hydrocarbons.

Scientific Research Applications

Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydridotetrakis(triphenylphosphine)rhodium(I) can be compared with other rhodium-based catalysts such as:

Hydridotetrakis(triphenylphosphine)rhodium(I) stands out due to its high efficiency and specific catalytic properties, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

18284-36-1

Molecular Formula

C72H61P4Rh-

Molecular Weight

1153.1 g/mol

IUPAC Name

hydride;rhodium;triphenylphosphane

InChI

InChI=1S/4C18H15P.Rh.H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H;;/q;;;;;-1

InChI Key

PIMKISHNFGFICW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Pictograms

Irritant

Synonyms

Hydridotetrakis(triphenylphosphine)rhodium;  Hydrogen tetrakis(triphenyl phosphine)rhodium;  Hydrotetrakis(triphenylphosphine)rhodium;  Tetrakis(triphenylphosphine)rhodium hydride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydridotetrakis(triphenylphosphine)rhodium(I)
Reactant of Route 2
Reactant of Route 2
Hydridotetrakis(triphenylphosphine)rhodium(I)
Reactant of Route 3
Reactant of Route 3
Hydridotetrakis(triphenylphosphine)rhodium(I)
Reactant of Route 4
Reactant of Route 4
Hydridotetrakis(triphenylphosphine)rhodium(I)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hydridotetrakis(triphenylphosphine)rhodium(I)
Reactant of Route 6
Reactant of Route 6
Hydridotetrakis(triphenylphosphine)rhodium(I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.